EBPC

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

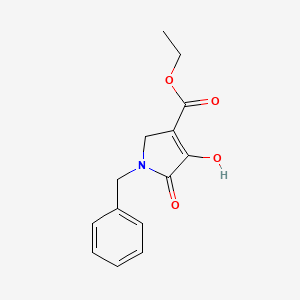

Ethyl 1-benzyl-3-hydroxy-2-oxo[5H]pyrrole-4-carboxylate, commonly referred to as EBPC, is a chemical compound recognized primarily for its role as a potent and selective inhibitor of aldose reductase. This enzyme is involved in the polyol pathway, which converts glucose into sorbitol, a process that can lead to various complications in diabetes mellitus. EBPC has a molecular weight of 261.28 g/mol and a chemical formula of C₁₄H₁₅NO₄. The compound appears as a crystalline solid and is soluble in dimethyl sulfoxide (DMSO) .

Organic Synthesis

The presence of a functionalized pyrrole ring and an ester group indicates its potential as a building block in organic synthesis. Pyrroles are significant heterocyclic compounds found in numerous natural products and pharmaceuticals . The ester group can be manipulated through various reactions to introduce different functionalities, allowing for the creation of more complex molecules.

Medicinal Chemistry

The core structure of this compound shares similarities with known bioactive molecules. Further research could explore its potential as a lead compound for drug discovery. Studies have shown that functionalized pyrroles can exhibit various biological activities, including antibacterial, antifungal, and antitumor properties .

Material Science

The aromatic benzyl group and the carboxylic acid functionality could render this compound useful in the development of novel materials. Functionalized pyrroles have been explored in the design of materials with interesting properties, such as photoluminescence and conductivity .

Additionally, EBPC can undergo hydrolysis under certain conditions, leading to the release of benzyl alcohol and other byproducts. Its reactivity is influenced by the presence of hydroxyl and carbonyl groups, which can participate in nucleophilic addition reactions.

EBPC exhibits significant biological activity, particularly in the context of diabetes-related complications. As an aldose reductase inhibitor, it helps mitigate the adverse effects associated with high glucose levels, such as neuropathy and retinopathy. Studies have shown that EBPC not only reduces sorbitol accumulation but also enhances the cytotoxicity of certain anticancer agents like cisplatin .

In vitro studies indicate an IC50 value of approximately 47 nM, showcasing its potency in inhibiting aldose reductase . Furthermore, EBPC has been investigated for its potential neuroprotective effects, which may be beneficial in treating diabetic neuropathy.

The synthesis of EBPC typically involves multi-step organic reactions. One common approach includes:

- Formation of Pyrrole Ring: Starting from appropriate aldehydes and amines.

- Introduction of Functional Groups: The hydroxyl and carbonyl groups are introduced through oxidation reactions.

- Benzylation: The benzyl group is added using benzyl chloride or similar reagents in the presence of a base.

- Carboxylation: Finally, the carboxylic acid moiety is introduced through carboxylation reactions.

Each step requires careful control of conditions to ensure high yields and purity .

EBPC has several applications across different fields:

- Pharmaceuticals: Primarily used as an aldose reductase inhibitor to treat complications arising from diabetes.

- Cancer Therapy: Enhances the efficacy of chemotherapeutic agents like cisplatin.

- Research: Utilized in studies investigating metabolic pathways related to diabetes and cancer.

Its unique properties make it a valuable compound in both therapeutic and research settings .

Interaction studies involving EBPC have focused on its binding affinity with aldose reductase and its synergistic effects with other drugs. Research indicates that EBPC can enhance the cytotoxic effects of various anticancer drugs by inhibiting cellular protective mechanisms that typically arise during chemotherapy .

Additionally, studies have explored its interactions with other metabolic pathways influenced by glucose metabolism, further highlighting its potential therapeutic benefits.

Several compounds share structural or functional similarities with EBPC. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Sorbinil | Aldose Reductase Inhibitor | Inhibits aldose reductase | First identified aldose reductase inhibitor |

| Fidarestat | Aldose Reductase Inhibitor | Inhibits aldose reductase | More selective towards specific isoforms |

| Rilmenidine | Imidazoline Derivative | Agonist at imidazoline receptors | Primarily used for hypertension |

EBPC stands out due to its dual role as both an aldose reductase inhibitor and a facilitator of increased chemotherapeutic efficacy, making it unique compared to other inhibitors that primarily focus on glucose metabolism without additional anticancer properties .

Structural Elucidation

Core Molecular Architecture (Pyrrole Derivative)

Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate belongs to the class of substituted pyrrole derivatives, specifically featuring a 3-hydroxy-1H-pyrrol-2(5H)-one core structure. This compound represents a tautomeric form of pyrrolidine-2,3-dione, which constitutes the fundamental heterocyclic framework responsible for its biological activity. The pyrrolidine ring system serves as the central scaffold, with the oxopyrrole configuration providing the essential structural features for enzyme recognition and binding. The heterocyclic nature of the pyrrole ring contributes to the compound's ability to form hydrogen bonds and participate in π-π stacking interactions with target proteins.

The five-membered heterocycle contains one nitrogen atom that serves as the attachment point for the benzyl substituent. The pyrrole derivative classification places this compound within a broader family of biologically active heterocycles that have demonstrated diverse pharmacological properties. The substitution pattern on the pyrrole ring creates a unique three-dimensional arrangement that is critical for the compound's selectivity profile. The oxidation state of the ring system, specifically the presence of the ketone functionality at the 2-position, distinguishes this compound from simpler pyrrole derivatives and contributes to its enhanced biological activity.

Functional Group Analysis (Hydroxy, Ketone, Benzyl Substituent)

The molecular structure of ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate incorporates several distinct functional groups that collectively determine its chemical behavior and biological properties. The hydroxyl group positioned at the 3-position of the pyrrole ring serves as a critical hydrogen bond donor, facilitating interactions with amino acid residues in the active site of aldose reductase. This hydroxyl functionality is essential for the compound's inhibitory activity, as modifications to this group significantly impact potency.

The ketone functionality at the 2-position creates an oxopyrrole system that contributes to the compound's electrophilic character and enhances its binding affinity to target enzymes. The carbonyl group participates in hydrogen bonding interactions and contributes to the planar geometry of the heterocycle. The benzyl substituent attached to the nitrogen atom provides hydrophobic interactions and contributes to the compound's selectivity profile. This aromatic substituent extends the molecular framework and creates additional binding contacts with the enzyme active site.

The ethyl ester group at the 4-position serves multiple functions, including modulation of the compound's lipophilicity and provision of additional binding interactions. The ester functionality can undergo hydrolysis under appropriate conditions, potentially yielding the corresponding carboxylic acid derivative. The canonical SMILES representation OC1=C(C(OCC)=O)CN(C1=O)CC2=CC=CC=C2 accurately captures the connectivity of these functional groups.

Stereochemical Features (Oxopyrrole Ring Conformations)

The stereochemical characteristics of ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate are largely determined by the conformational flexibility of the oxopyrrole ring system and the spatial arrangement of its substituents. The five-membered ring adopts a relatively planar conformation due to the presence of the carbonyl group, which contributes to π-conjugation across the heterocycle. This planarity is crucial for the compound's binding interactions with aldose reductase, as it allows for optimal overlap with the enzyme's active site architecture.

The benzyl substituent can adopt multiple conformations relative to the pyrrole ring, with rotational freedom around the nitrogen-carbon bond. The preferred conformation is influenced by steric interactions between the benzyl group and other substituents, as well as favorable π-π stacking interactions in the bound state. The hydroxyl group at the 3-position can participate in intramolecular hydrogen bonding, which may stabilize certain conformations and influence the compound's overall geometry.

The ethyl ester group introduces additional conformational flexibility, particularly around the ester linkage. The orientation of this group can impact the compound's binding mode and may contribute to selectivity differences observed between various carbonyl reductases. X-ray crystallographic studies of related compounds have revealed that the oxopyrrole ring maintains a relatively rigid structure while allowing for conformational adjustments in the peripheral substituents to optimize binding interactions.

Physicochemical Properties

Molecular Formula (C₁₄H₁₅NO₄) and Weight (261.27 g/mol)

Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate possesses the molecular formula C₁₄H₁₅NO₄, reflecting its composition of fourteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and four oxygen atoms. This elemental composition yields a molecular weight of 261.27 g/mol, positioning the compound within the range typical for small-molecule enzyme inhibitors. The molecular formula indicates a relatively high degree of unsaturation, primarily attributable to the aromatic benzyl substituent and the conjugated oxopyrrole system.

The compound's molecular weight falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five, although specific pharmacokinetic studies would be required to confirm absorption characteristics. The presence of four oxygen atoms contributes to the compound's hydrogen bonding capacity and influences its solubility profile across different solvent systems. The nitrogen atom serves as both a hydrogen bond acceptor and as the attachment point for the benzyl substituent, contributing to the compound's overall polarity.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₅NO₄ | |

| Molecular Weight | 261.27 g/mol | |

| CAS Registry Number | 4450-98-0 | |

| InChI Key | IGYRPDIWSYGHMY-UHFFFAOYSA-N |

Spectroscopic Data (¹H-NMR, MS, SMILES/InChI Strings)

The spectroscopic characterization of ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate provides detailed structural confirmation and supports identification efforts in analytical applications. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, with ¹H-NMR data revealing characteristic chemical shifts for each functional group within the molecule. The aromatic protons of the benzyl substituent typically appear in the 7.0-7.5 ppm region, while the methylene protons connecting the benzyl group to the nitrogen show characteristic patterns around 4.5-5.0 ppm.

The ethyl ester functionality generates distinct signals, with the methyl group appearing as a triplet around 1.2-1.3 ppm and the methylene group as a quartet around 4.2-4.3 ppm. The hydroxyl proton may appear as a broad singlet, with its chemical shift dependent on solvent and concentration effects. Mass spectrometry provides molecular ion confirmation, with electrospray ionization typically yielding [M + H]⁺ ions at m/z 262. Fragmentation patterns in tandem mass spectrometry reveal characteristic losses corresponding to the ethyl ester and benzyl substituents.

The compound's structural representation is captured through standardized chemical notation systems. The SMILES string OC1=C(C(OCC)=O)CN(C1=O)CC2=CC=CC=C2 provides a linear text representation of the molecular connectivity. The InChI string offers a more comprehensive structural description, with the InChI key IGYRPDIWSYGHMY-UHFFFAOYSA-N serving as a unique identifier for database searches. These standardized representations facilitate computational analysis and enable structure-based design efforts for related compounds.

Synthetic Analogues and Derivatives

Structural Congeners in Aldose Reductase Inhibition Studies

The development of ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate analogues has been driven by structure-activity relationship studies aimed at optimizing aldose reductase inhibition while maintaining selectivity over related enzymes. Several structural modifications have been explored to understand the contribution of each functional group to biological activity. Modifications to the benzyl substituent have revealed that aromatic character is important for potency, with electron-donating and electron-withdrawing substituents on the phenyl ring affecting binding affinity differently.

Variations in the ester functionality have demonstrated that the ethyl group provides optimal balance between potency and selectivity, with larger alkyl groups generally reducing activity. The hydroxyl group at the 3-position has proven to be essential for activity, with methylation or acetylation of this group resulting in significant loss of inhibitory potency. Some analogues have incorporated alternative heterocyclic systems while maintaining the core oxopyrrole framework, providing insights into the structural requirements for aldose reductase recognition.

Research efforts have also explored the replacement of the benzyl group with other aromatic and aliphatic substituents to understand the role of π-π interactions and hydrophobic contacts in enzyme binding. These studies have revealed that the spatial orientation of the aromatic ring is crucial for maintaining high selectivity ratios compared to aldehyde reductase. The structure-activity relationships emerging from these analogue studies have informed the design of next-generation aldose reductase inhibitors with improved pharmacological profiles.

Organocatalytic Synthesis Approaches (Aldol Reactions, Enantioselective Pathways)

The synthesis of ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate and related analogues has benefited from advances in organocatalytic methodology, particularly in the context of enantioselective aldol reactions. Organocatalyzed approaches have enabled the preparation of substituted pyrrole derivatives with high stereochemical control, facilitating the exploration of chirality effects on biological activity. The aldol reaction between 1H-pyrrole-2,3-diones and aldehydes has emerged as a key synthetic transformation for accessing 3-hydroxy-1H-pyrrol-2(5H)-one derivatives.

Enantioselective synthesis strategies have employed various organocatalysts, including proline derivatives and other chiral secondary amines, to achieve high enantiomeric excess in the formation of quaternary stereocenters. These methods have proven particularly valuable for preparing optically active analogues that can provide insights into the stereochemical requirements for aldose reductase inhibition. The development of catalytic asymmetric processes has also enabled the efficient preparation of libraries of related compounds for biological screening.

Alternative synthetic approaches have explored the use of palladium and iridium catalysts for asymmetric allylic amination reactions to construct pyrrole-fused heterocycles. These transition metal-catalyzed methods provide complementary reactivity patterns and have enabled access to novel structural frameworks related to the core oxopyrrole system. The combination of organocatalytic and metal-catalyzed approaches has significantly expanded the synthetic toolkit available for preparing ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate analogues and has contributed to a deeper understanding of structure-activity relationships in this important class of enzyme inhibitors.

Aldose Reductase Inhibition

Enzymatic Kinetics (Ki Values, Substrate Specificity)

Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate demonstrates exceptional potency as an aldose reductase inhibitor with well-characterized enzymatic kinetics [4]. The compound exhibits a mixed-type inhibition pattern for glyceraldehyde with a Ki value of 8.0 × 10⁻⁸ M (80 nanomolar) [4] [11]. This remarkable inhibition constant positions the compound among the most potent aldose reductase inhibitors identified to date [4].

The substrate specificity studies reveal that the compound demonstrates differential inhibition patterns depending on the substrate employed [4]. When tested against rat lens aldose reductase, the compound shows greater than 98% inhibition at 1 micromolar concentration [4]. The enzymatic kinetics follow Michaelis-Menten behavior, with the inhibition mechanism characterized by competitive interaction with the substrate glyceraldehyde [4] [11].

Comparative kinetic analysis demonstrates that the compound's inhibition potency varies significantly across different aldose reductase sources [4]. The enzyme from rat sciatic nerve shows high sensitivity to inhibition, while the compound maintains its potent inhibitory activity across various tissue-specific aldose reductase isoforms [4]. The kinetic parameters indicate that the compound binds with high affinity to the enzyme-substrate complex, resulting in effective inhibition of the catalytic process [4].

| Parameter | Value | Source |

|---|---|---|

| Ki (glyceraldehyde) | 8.0 × 10⁻⁸ M | Rat lens aldose reductase [4] |

| Inhibition at 1 μM | >98% | Rat sciatic nerve [4] |

| Inhibition type | Mixed-type | Glyceraldehyde substrate [4] |

Selectivity Profile (NADPH-Dependent vs. Aldehyde Reductases)

The selectivity profile of ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate represents one of its most remarkable characteristics, demonstrating unprecedented specificity for aldose reductase over related enzymes [4] [11]. The compound exhibits greater than 4000-fold selectivity for rat lens aldose reductase compared to closely related rat or pig kidney aldehyde reductase [4]. This exceptional selectivity makes it the most selective inhibitor of a nicotinamide adenine dinucleotide phosphate-dependent carbonyl reductase identified at the time of its characterization [4].

The compound demonstrates virtually no inhibitory activity against aldehyde reductases from rat liver and brain, highlighting its remarkable specificity for aldose reductase [4]. This selectivity profile is particularly significant given the structural similarities between aldose reductase and other members of the aldo-keto reductase family [4]. The compound's ability to discriminate between these closely related enzymes suggests highly specific molecular interactions within the aldose reductase active site [4].

Comparative studies across different tissue sources confirm the compound's exceptional selectivity [4]. While showing potent inhibition of aldose reductase from various sources including rat lens and sciatic nerve, the compound remains essentially inactive against aldehyde reductases from multiple tissue types [4]. This selectivity profile is crucial for its potential therapeutic applications, as it minimizes off-target effects on related enzymatic pathways [4].

| Enzyme Source | Selectivity Ratio | Activity |

|---|---|---|

| Aldose reductase (rat lens) | 1× (reference) | High inhibition [4] |

| Aldehyde reductase (rat kidney) | >4000× less potent | Minimal activity [4] |

| Aldehyde reductase (pig kidney) | >4000× less potent | Minimal activity [4] |

| Aldehyde reductase (rat liver) | No significant activity | Inactive [4] |

| Aldehyde reductase (rat brain) | No significant activity | Inactive [4] |

Role in Polyol Pathway Modulation (Sorbitol Reduction)

Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate plays a critical role in modulating the polyol pathway through its potent inhibition of aldose reductase [13] [34] [37]. The polyol pathway represents a two-step metabolic process that converts glucose to fructose, with aldose reductase catalyzing the rate-limiting first step that reduces glucose to sorbitol [13]. Under hyperglycemic conditions, increased flux through this pathway leads to sorbitol accumulation, which contributes to various diabetic complications [13] [37].

The compound's inhibition of aldose reductase effectively blocks the conversion of glucose to sorbitol, thereby reducing the accumulation of this osmotically active polyol [13] [34]. Sorbitol cannot readily cross cell membranes, and its intracellular accumulation produces osmotic stress by drawing water into insulin-independent tissues [13]. By inhibiting aldose reductase, the compound prevents this osmotic disruption and the associated cellular damage [13] [37].

The pathway modulation extends beyond simple osmotic effects, as aldose reductase inhibition also impacts the cellular redox balance [34] [37]. The polyol pathway consumes nicotinamide adenine dinucleotide phosphate as a cofactor, and its overactivation can deplete cellular nicotinamide adenine dinucleotide phosphate pools [13] [34]. This depletion affects the synthesis of reduced glutathione, nitric oxide, and other essential cellular components [13]. The compound's inhibitory action helps maintain proper cellular redox homeostasis by preventing excessive nicotinamide adenine dinucleotide phosphate consumption [34] [37].

Anticancer Applications

Synergism with Chemotherapeutic Agents (Cisplatin, Doxorubicin)

Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate demonstrates significant synergistic effects when combined with established chemotherapeutic agents, particularly cisplatin and doxorubicin [32] [33]. Research conducted on HeLa cervical carcinoma cells reveals that the compound enhances the cytotoxic effects of both chemotherapeutic agents when administered concurrently [32] [33]. The synergistic interaction is evidenced by increased cell death percentages when sub-optimal doses of the chemotherapeutic drugs are combined with the aldose reductase inhibitor [33].

Experimental data demonstrate that HeLa cells treated with 0.25 micrograms per milliliter doxorubicin in the presence of 30 or 50 micromolar concentrations of the compound show significantly increased percentages of dead cells compared to untreated controls [33]. Similarly, treatment with 30 micromolar cisplatin combined with the compound results in enhanced cytotoxic responses [32] [33]. The compound alone at these concentrations produces no significant cytotoxic effects, confirming the synergistic nature of the interaction [33].

The enhancement of chemotherapeutic efficacy extends to cellular proliferation assays, where the combination treatments demonstrate superior growth inhibition compared to individual drug treatments [33]. Additionally, the presence of the compound enhances the cleavage of poly adenosine diphosphate-ribose polymerase protein in cells treated with either doxorubicin or cisplatin, indicating increased apoptotic activity [33]. These findings suggest that aldose reductase inhibition can serve as an effective adjuvant strategy to improve the therapeutic index of conventional chemotherapeutic agents [32] [33].

| Treatment Combination | Concentration | Effect | Reference |

|---|---|---|---|

| Doxorubicin + Compound | 0.25 μg/ml + 30-50 μM | Significant increase in cell death | [33] |

| Cisplatin + Compound | 30 μM + 30 μM | Enhanced cytotoxicity | [32] [33] |

| Compound alone | 30-50 μM | No significant cytotoxicity | [33] |

ERK Pathway Modulation in HeLa Cells (Cytotoxicity Enhancement)

The cytotoxicity enhancement mediated by ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate involves significant modulation of the extracellular signal-regulated kinase pathway in HeLa cells [32] [33]. Treatment with the compound in combination with chemotherapeutic drugs results in increased extracellular signal-regulated kinase activity compared to treatment with chemotherapeutic drugs alone [32] [33]. This enhanced kinase activation suggests a possible mechanistic basis for the observed synergistic cytotoxic effects [32].

Experimental evidence demonstrates that the compound significantly enhances extracellular signal-regulated kinase protein activity in response to both doxorubicin and cisplatin treatment [33]. The enhanced kinase activation occurs within 10 hours of treatment, preceding the observable cytotoxic effects of the chemotherapeutic agents [33]. This temporal relationship supports the hypothesis that extracellular signal-regulated kinase pathway modulation contributes to the enhanced cell death observed with combination treatments [32] [33].

The mechanistic role of extracellular signal-regulated kinase activation in mediating enhanced cytotoxicity is confirmed through inhibition studies [32] [33]. When cells are treated with the mitogen-activated protein kinase kinase inhibitor U0126, which prevents extracellular signal-regulated kinase activation, the compound-mediated enhancement of cell death is effectively reversed [33]. This reversal demonstrates that extracellular signal-regulated kinase activity is essential for the observed cytotoxicity enhancement [32] [33]. The findings suggest that aldose reductase activity normally suppresses extracellular signal-regulated kinase activation during chemotherapeutic treatment, potentially providing a protective mechanism for cancer cell survival [32].

Metabolic Reprogramming in Cancer Microenvironments

Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate influences metabolic reprogramming within cancer microenvironments through its effects on glucose metabolism and cellular energy pathways [20] [32]. The compound's inhibition of aldose reductase directly impacts glucose utilization by cancer cells, potentially altering their metabolic flexibility and survival strategies [32] [20]. Cancer cells often exhibit altered glucose metabolism, and the polyol pathway can serve as an alternative glucose utilization route under specific conditions [20] [32].

The metabolic impact extends to the cellular redox environment, as aldose reductase inhibition affects nicotinamide adenine dinucleotide phosphate availability and utilization [20] [32]. This alteration in redox balance can influence various metabolic pathways within cancer cells and their surrounding microenvironment [20]. The compound's effects on sorbitol accumulation and osmotic stress may also contribute to metabolic stress in cancer cells, potentially making them more susceptible to therapeutic interventions [32].

Research suggests that the cancer microenvironment undergoes significant metabolic changes in response to aldose reductase inhibition [20]. These changes may include alterations in metabolite exchange between cancer cells and surrounding stromal cells, modifications in oxygen and nutrient utilization patterns, and shifts in the production of metabolic byproducts [20]. The compound's ability to enhance chemotherapeutic efficacy may partly result from these metabolic disruptions, which could compromise cancer cell survival mechanisms and increase their vulnerability to cytotoxic agents [32] [20].

Molecular Interactions

Binding Site Mapping (Enzyme Active Site Interactions)

The molecular interactions of ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate with aldose reductase involve specific binding within the enzyme's active site [43] [44]. The aldose reductase active site contains critical residues including tyrosine-48, histidine-110, and cysteine-298, which play essential roles in substrate recognition and catalytic activity [43] [44]. Structural studies reveal that the active site accommodates the compound through specific molecular interactions that contribute to its high binding affinity and selectivity [43].

The compound's binding involves interactions with key active site residues that are essential for enzymatic function [43] [44]. Tyrosine-48 serves as the proton donor during aldehyde reduction, while histidine-110 plays an important role in substrate orientation within the active site pocket [44]. The compound's molecular structure allows it to interact favorably with these residues while maintaining the specific binding geometry required for effective inhibition [43] [44].

Crystallographic evidence suggests that the compound binds in a manner that involves the nicotinamide adenine dinucleotide phosphate binding region of the active site [43]. The binding site mapping indicates that the compound occupies a position that allows it to interact with both the coenzyme binding domain and the substrate recognition region [43]. This dual interaction pattern contributes to the compound's potent inhibitory activity and explains its ability to function as a mixed-type inhibitor with respect to different substrates [43] [44].

| Active Site Residue | Function | Interaction Type |

|---|---|---|

| Tyrosine-48 | Proton donor | Direct binding interaction [44] |

| Histidine-110 | Substrate orientation | Active site positioning [44] |

| Cysteine-298 | Structural integrity | Active site architecture [43] |

Noncompetitive Inhibition Mechanism (NADPH Dependency)

Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate exhibits a noncompetitive inhibition mechanism with respect to nicotinamide adenine dinucleotide phosphate, with a Ki value of 1.70 × 10⁻⁸ M [4] [11]. This noncompetitive behavior indicates that the compound can bind to the enzyme regardless of whether nicotinamide adenine dinucleotide phosphate is present in the active site [4]. The exceptionally low Ki value for nicotinamide adenine dinucleotide phosphate inhibition demonstrates the compound's high affinity for the enzyme-coenzyme complex [4].

The noncompetitive inhibition pattern suggests that the compound binds to a site that is distinct from the nicotinamide adenine dinucleotide phosphate binding site, yet still influences the enzyme's catalytic activity [4] [11]. This binding mode allows the compound to form a ternary complex with both the enzyme and nicotinamide adenine dinucleotide phosphate, resulting in an inactive enzyme complex [4]. The formation of this ternary complex prevents normal catalytic turnover while maintaining the enzyme's ability to bind its coenzyme [4].

The mechanism of noncompetitive inhibition with respect to nicotinamide adenine dinucleotide phosphate provides insights into the compound's exceptional selectivity and potency [4] [11]. The ability to bind independently of coenzyme presence allows the compound to maintain effective inhibition across varying cellular nicotinamide adenine dinucleotide phosphate concentrations [4]. This characteristic is particularly important for therapeutic applications, as it ensures consistent inhibitory activity regardless of fluctuations in cellular coenzyme levels [4] [11].

| Inhibition Parameter | Value | Mechanism Type |

|---|---|---|

| Ki (NADPH) | 1.70 × 10⁻⁸ M | Noncompetitive [4] |

| Ki (Glyceraldehyde) | 8.0 × 10⁻⁸ M | Mixed-type [4] |

| Complex Formation | Enzyme-NADPH-Inhibitor | Ternary complex [4] |

Benzyl-Pyrrole Core Assembly (Cyclization, Functionalization)

The construction of benzyl-pyrrole frameworks represents a fundamental challenge in heterocyclic chemistry, requiring efficient methodologies for both cyclization and subsequent functionalization. Several well-established synthetic routes have been developed to address this challenge, each offering distinct advantages and limitations [1] [2] [3].

The Hantzsch pyrrole synthesis stands as one of the most reliable methods for constructing ester-substituted pyrroles bearing benzyl substituents [3] [4]. This approach involves the condensation of β-ketoesters with α-haloketones in the presence of ammonia or primary amines under reflux conditions. The mechanism proceeds through enamine formation, followed by nucleophilic attack on the carbonyl carbon of the α-haloketone, subsequent cyclization, and final aromatization [3]. This methodology typically achieves yields ranging from 50-85% and has been successfully applied to synthesize various benzyl-substituted pyrrole derivatives [4].

The Knorr pyrrole synthesis offers an alternative approach utilizing α-aminoketones and dicarbonyl compounds in the presence of zinc dust and acetic acid catalysts [4]. This method operates under mild conditions at room temperature and consistently delivers excellent yields of 60-95% [5]. The zinc-mediated reduction of oxime intermediates to α-aminoketones, followed by condensation with β-dicarbonyl compounds, provides access to diethyl pyrrole-2,4-dicarboxylates that serve as versatile building blocks for further functionalization [4].

The Paal-Knorr synthesis represents perhaps the most versatile conventional route for pyrrole construction, involving the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines under acid-catalyzed conditions [2] [6]. This methodology demonstrates broad substrate tolerance and consistently achieves yields of 70-95% [2]. Recent modifications have focused on developing greener variants using environmentally benign catalysts such as squaric acid in aqueous media or polyethylene glycol as reaction medium [2].

The Clauson-Kaas reaction provides specific access to N-substituted pyrroles through the reaction of 2,5-dimethoxytetrahydrofuran with primary amines [2]. This approach has been extensively studied under both conventional conditions using acetic acid at elevated temperatures and under greener protocols employing water as solvent [2]. The methodology typically yields 59-95% of N-substituted pyrrole products and tolerates a wide range of aromatic and aliphatic amine substrates [2].

For the specific introduction of benzyl substituents, N-benzylation protocols utilizing sodium hydride in dimethylformamide followed by treatment with benzyl halides have proven highly effective [7]. This approach allows for the selective introduction of various substituted benzyl groups onto preformed pyrrole cores, typically achieving yields of 86-90% [7]. The methodology proceeds through deprotonation of the pyrrole nitrogen, followed by nucleophilic substitution with appropriately substituted benzyl halides [7].

Esterification and Hydroxylation Steps

The introduction of ester functionalities and hydroxyl groups into benzyl-pyrrole frameworks requires specialized synthetic approaches that maintain the integrity of the heterocyclic core while enabling selective functionalization [8] [9] [10].

Conventional esterification methods for pyrrole derivatives typically employ acid chloride coupling with carboxylic acids or direct alkylation of carboxylate anions [8]. The synthesis of pyrrole-3-carboxylic acid derivatives has been achieved through one-step continuous flow processes utilizing tert-butyl acetoacetates, amines, and 2-bromoketones [8]. This methodology enables in situ hydrolysis of tert-butyl esters using hydrogen bromide generated as a byproduct, providing direct access to carboxylic acid functionalities [8].

Enzymatic esterification approaches have emerged as powerful alternatives to conventional chemical methods [9] [10]. The use of Novozym 435 as a biocatalyst for transesterification reactions has enabled the synthesis of various pyrrole esters under mild conditions [9] [10]. Optimal reaction conditions involve molar ratios of 5:1 (methyl pyrrole-2-carboxylate to alcohol), with Novozym 435 loading of 6 mg/mL, conducted in n-hexane at 50°C for 24 hours [10]. This approach achieves yields up to 92% and demonstrates excellent tolerance for diverse alcohol substrates [10].

The thermal stability characteristics of pyrrole esters have been extensively studied using pyrolysis-gas chromatography/mass spectrometry, thermogravimetry, and differential scanning calorimetry techniques [10]. These studies reveal that pyrrole esters exhibit excellent thermal stability with evaporative yields exceeding 94% and main mass change stages occurring between 62.2 and 250.0°C [10].

Hydroxylation strategies for pyrrole derivatives present unique challenges due to the electron-rich nature of the heterocyclic ring [11] [12]. Aerobic oxidation approaches have been developed for pyrrolo[2,1-b]quinazoline systems, enabling both epoxidation and hydroxylation of the pyrrole nucleus under ambient conditions [11]. These transformations proceed through exposure of acetone solutions to air, leading to selective functionalization at specific positions on the pyrrole ring [11].

Oxidative transformations of pyrrole systems have been studied extensively in the context of isolevuglandin-derived pyrroles [12]. These investigations reveal that pyrrole oxidation can proceed through single electron transfer mechanisms, initially involving reaction with molecular oxygen to generate pyrrole cation radicals and superoxide [12]. The oxidation process eventually accelerates through a mechanism involving hydrogen peroxide as electron acceptor, leading to formation of lactam and hydroxylactam derivatives [12].

The regioselectivity of hydroxylation in pyrrole systems can be controlled through careful selection of oxidizing agents and reaction conditions [12]. Studies with N-acetylcysteine have demonstrated that thiol nucleophiles can intercept electrophilic pyrrole cation radicals, providing mechanistic insights into the oxidative pathways and enabling development of more selective hydroxylation protocols [12].

Catalytic Innovations

Organocatalyzed Aldol Reactions (Proline Derivatives)

The development of proline-based organocatalysts has revolutionized asymmetric aldol reactions, providing sustainable alternatives to traditional metal-catalyzed processes while achieving exceptional levels of stereochemical control [13] [14] [15] [16].

L-Proline as a foundational catalyst represents the cornerstone of organocatalytic aldol chemistry, demonstrating remarkable efficiency in promoting direct asymmetric aldol reactions between ketones and aldehydes [16] [17]. The mechanism proceeds through enamine formation between proline and the donor ketone, followed by nucleophilic attack on the acceptor aldehyde [17]. Kinetic studies have established that the reaction follows first-order kinetics in proline concentration, supporting a single-catalyst mechanism rather than previously proposed two-proline pathways [17].

Proline-containing dipeptides have emerged as superior catalysts with enhanced stereochemical control [15]. The methyl ester of (S)-proline-(S)-phenylalanine demonstrates exceptional performance in asymmetric aldol reactions under solvent-free conditions using ball milling techniques [15]. This approach achieves diastereomeric ratios up to 91:9 (anti:syn) and enantiomeric excesses reaching 95% [15]. The solvent-free methodology offers significant advantages including enhanced reaction rates, improved stereoselectivity, and reduced environmental impact [15].

Structural modifications of proline catalysts have focused on optimizing both activity and enantioselectivity [13] [14] [18]. Proline amides derived from chiral β-amino alcohols bearing electron-withdrawing substituents demonstrate superior catalytic performance compared to electron-donating analogues [18]. These catalysts achieve enantioselectivities ranging from 96% to greater than 99% ee in direct aldol reactions with various aldehydes [18]. The electronic nature of substituents on the stereogenic centers plays a crucial role in determining both catalytic activity and enantioselectivity [18].

Proline-based organocatalysts with C2 symmetry have been developed to enhance enantioselective aldol reactions of acetone with substituted aromatic aldehydes [13]. These catalysts achieve moderate enantioselectivities up to 61% ee, with performance dependent on the nature of substituents on the aryl ring [13]. Computational studies at various levels of theory have provided insights into the stereochemical outcomes and validated the proposed mechanistic pathways [13].

Recoverable and reusable proline catalysts address industrial scalability concerns by enabling catalyst recycling without significant loss of activity or selectivity [14]. Simple proline derivatives have been developed that can be easily recovered and reused for up to seven cycles with only slight decreases in enantioselectivity [14]. These catalysts demonstrate excellent performance in large-scale stoichiometric aldol reactions, achieving anti/syn ratios up to 99:1 and enantioselectivities exceeding 99% [14].

Mechanistic investigations have provided detailed understanding of proline-catalyzed aldol reactions through isotope labeling studies and kinetic analysis [17]. Evidence for covalent enamine intermediate formation has been obtained through [18O]water labeling experiments, confirming the proposed catalytic cycle [17]. These studies have definitively established the one-proline mechanism and provided foundation for rational catalyst design [17].

Enantioselective Synthesis (Chiral Amine Catalysts)

The development of chiral amine catalysts has expanded beyond proline derivatives to encompass diverse structural frameworks that enable highly enantioselective transformations through multiple activation modes [19] [20] [21] [22].

Primary-tertiary diamine catalysts have emerged as particularly effective systems for asymmetric synthesis, combining functional and mechanistic enzyme-mimicking properties [20]. These bio-inspired catalysts demonstrate unprecedented scope in enamine-aldol reactions and significant potential in reactions with acroleins [20]. The primary amine functionality enables enamine formation while the tertiary amine provides basic activation and hydrogen bonding capabilities [20].

Chiral pyrrolidine analogues have proven broadly applicable for asymmetric conjugate addition reactions via enamine activation [21] [22]. These catalysts enable highly enantioselective Michael additions to nitroolefins and vinyl sulfones, achieving excellent stereochemical control through careful design of the catalyst framework [22]. The mechanism involves enamine formation followed by conjugate addition to activated alkenes, with stereochemical outcomes determined by the chiral environment provided by the catalyst [22].

Bifunctional organocatalysts incorporating both thiazolidine/pyrrolidine and imidazole functionalities have been developed for asymmetric aldol reactions [23]. These catalysts are readily accessible through five-step synthetic routes and demonstrate exceptional efficiency in direct aldol reactions between aromatic aldehydes and cyclic ketones in aqueous media [23]. The methodology achieves perfect stereoselectivities with enantioselectivities up to 99% ee and diastereomeric ratios exceeding 19:1 [23].

Cinchona alkaloid-derived catalysts provide access to complementary stereochemical outcomes through their distinct structural frameworks [24]. These naturally derived catalysts have been extensively modified to optimize performance in various asymmetric transformations [24]. Primary amine catalysts derived from Cinchona alkaloids demonstrate high versatility and ready availability, making them attractive for practical applications [24].

Supramolecular primary amine catalysis represents an advanced approach utilizing hydrophobic cavities to enhance enantioselectivity [20]. These systems demonstrate the roles of non-covalent interactions in determining stereochemical outcomes and provide new opportunities for catalyst design [20]. The hydrophobic environment can significantly influence substrate binding and transition state geometries, leading to enhanced stereochemical control [20].

Mechanistic diversity in chiral amine catalysis encompasses multiple activation modes including enamine formation, iminium ion catalysis, and hydrogen bonding activation [20]. Understanding these different mechanisms enables rational catalyst design and expansion of reaction scope [20]. Computational studies have provided valuable insights into transition state geometries and the origins of enantioselectivity in these systems [20].

Solvent-Free and Green Chemistry Approaches

The integration of sustainable methodologies into catalytic processes has become a critical priority, with solvent-free and green chemistry approaches offering significant environmental and economic advantages [25] [26] [27] [28].

Solvent-free reaction protocols eliminate the need for toxic organic solvents while often enhancing reaction efficiency and selectivity [25] [27] [28]. These methodologies rely on direct interactions between reactants under solid-state, liquid-phase, or gas-phase conditions [28]. Mechanochemical activation through grinding, ball milling, or extrusion provides the energy necessary to induce chemical transformations while increasing contact between reactants [28].

Microwave-assisted synthesis under solvent-free conditions offers dramatic improvements in reaction rates and energy efficiency [29] [28]. Microwave irradiation enhances molecular vibrations through dielectric heating, leading to increased collision frequency and improved reaction rates [28]. This approach typically achieves reaction rate enhancements of 10-100 fold compared to conventional heating methods [25].

Bio-based solvents provide renewable alternatives to conventional organic solvents while maintaining comparable performance [25] [27]. Cyclopentyl methyl ether has emerged as a particularly promising bio-based solvent that can replace non-polar organic solvents such as hexane and toluene with equivalent enantioselectivity and yields [25]. These solvents align with green chemistry principles by utilizing renewable feedstocks and reducing environmental impact [27].

Enzymatic catalysis under green conditions offers biodegradable alternatives to traditional chemical catalysts [26] [29]. Enzymes operate under mild conditions with high selectivity and can often function in aqueous media or solvent-free environments [26]. Recent developments in directed evolution have expanded the substrate scope of enzymatic catalysts, addressing previous limitations regarding substrate specificity [26].

Mechanochemical approaches have gained significant attention as completely solvent-free methodologies that utilize mechanical energy to drive chemical transformations [29] [28]. Ball milling and grinding techniques have been successfully applied to various organic reactions including cyclizations, condensations, and coupling reactions [28]. These methods often achieve enhanced reaction rates and selectivity compared to solution-phase reactions [28].

Green metrics and evaluation of sustainable synthetic processes employ various parameters to assess environmental impact [29]. Carbon efficiency, mass intensity, reaction mass efficiency, and E-factor calculations provide quantitative measures of process greenness [29]. These metrics enable systematic comparison of different synthetic approaches and guide optimization toward more sustainable protocols [29].

Industrial implementation of green chemistry approaches requires consideration of scalability, cost-effectiveness, and regulatory compliance [26] [29]. Flow chemistry and continuous processing technologies offer pathways for implementing green methodologies at industrial scale [26]. Tandem and cascade reaction processes that incorporate multiple transformations in single operations provide additional efficiency gains [26].